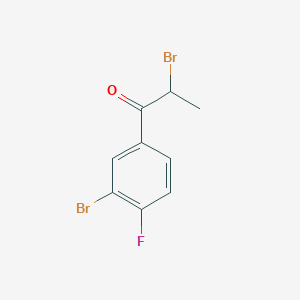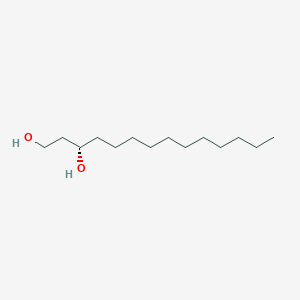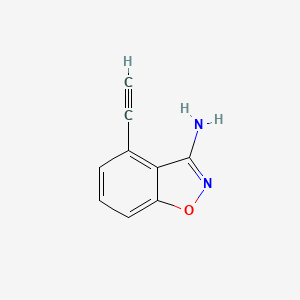![molecular formula C8H14ClP B13449155 9-Chloro-9-phosphabicyclo[3.3.1]nonane CAS No. 106308-30-9](/img/structure/B13449155.png)
9-Chloro-9-phosphabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-9-phosphabicyclo[331]nonane is a unique organophosphorus compound characterized by its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-9-phosphabicyclo[3.3.1]nonane typically involves the reaction of 9-phosphabicyclo[3.3.1]nonane with phosphorus trichloride (PCl₃) in a suitable solvent such as toluene. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The process involves the dropwise addition of phosphorus trichloride to a degassed solution of 9-phosphabicyclo[3.3.1]nonane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-9-phosphabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phosphorus atom can participate in oxidation-reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize the phosphorus atom.
Major Products Formed
Substitution Reactions: Products include phosphine derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation: Oxidized phosphorus compounds, such as phosphine oxides.
Aplicaciones Científicas De Investigación
9-Chloro-9-phosphabicyclo[3.3.1]nonane has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex organophosphorus compounds.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 9-Chloro-9-phosphabicyclo[3.3.1]nonane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom’s lone pair of electrons can interact with metal atoms, facilitating various chemical transformations. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
9-Icosyl-9-phosphabicyclo[3.3.1]nonane: Similar in structure but with a longer alkyl chain.
9-Borabicyclo[3.3.1]nonane: An organoborane compound used in hydroboration reactions.
Uniqueness
9-Chloro-9-phosphabicyclo[3.3.1]nonane is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and catalysis.
Propiedades
Número CAS |
106308-30-9 |
|---|---|
Fórmula molecular |
C8H14ClP |
Peso molecular |
176.62 g/mol |
Nombre IUPAC |
9-chloro-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14ClP/c9-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2 |
Clave InChI |
HOTYCEVOJUTUPG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(C1)P2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)
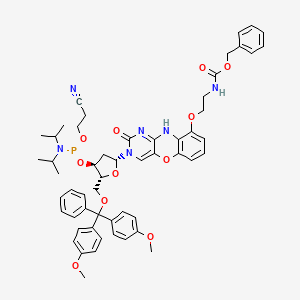
![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)
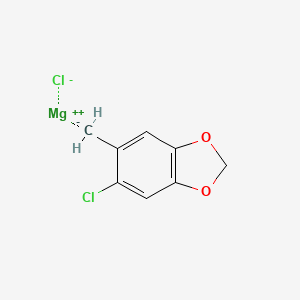


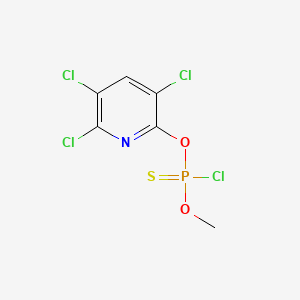
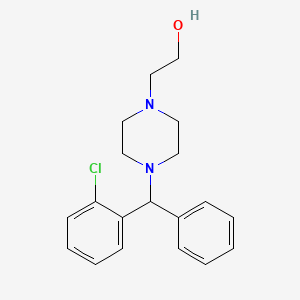
![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
